molecular formula C16H11N5O2 B2959727 N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 931648-73-6

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B2959727
M. Wt: 305.297
InChI Key: MVZTZZQGQGMCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide” is a compound that contains a tetrazole ring. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .


Synthesis Analysis

Tetrazoles can be synthesized using various approaches such as (1) triethyl orthoformate and sodium azide, (2) alcohols and aldehydes, and (3) isocyanides . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat. They undergo reaction with few active metals and produce new compounds which are explosives to shocks. They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazoles are crystalline light yellow powders and odorless. They show melting point temperatures at 155–157°C. On heating, tetrazoles decompose and emit toxic nitrogen fumes. These are burst vigorously on exposed to shock, fire, and heat on friction .

Scientific Research Applications

Antiallergic Properties

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide derivatives have been investigated for their antiallergic properties. In a study, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was synthesized to evaluate the effects of substituents on antiallergic activity using the rat passive cutaneous anaphylaxis (PCA) assay. One compound from this series showed significant potency, being 85 times more potent than disodium cromoglycate (DSCG) on intravenous administration, indicating its potential as a clinically useful antiallergic agent (Honma et al., 1983).

Antimicrobial and Antiviral Activities

The compound has also been linked to antimicrobial and antiviral activities. A study involving the synthesis and biological evaluation of new pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties found moderate inhibitors of in vitro growth of tumor cell lines and showed selective cytotoxic activity against specific cells. Additionally, moderate in vitro antiviral activity towards the rabies virus was observed, showcasing the compound's potential in antimicrobial and antiviral applications (Popsavin et al., 2002).

Cancer Research

In cancer research, phenyl-substituted benzimidazole carboxamide derivatives, which share a structural similarity with N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, have been identified as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme. One such compound demonstrated excellent potency against PARP-1 enzyme with promising in vivo efficacy in cancer models, indicating the potential use of related compounds in cancer therapy (Penning et al., 2010).

Diuretic Activity

Research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally related to N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide, showed significant in vivo diuretic activity, highlighting the potential therapeutic applications of these compounds in managing conditions that require diuretic intervention (Yar & Ansari, 2009).

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . Therefore, they continue to attract interest in the fields of medicinal chemistry, agriculture, material science, and more . Future research may focus on developing new synthetic approaches and exploring further applications of tetrazole derivatives.

properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(15-9-11-3-1-2-4-14(11)23-15)18-12-5-7-13(8-6-12)21-10-17-19-20-21/h1-10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZTZZQGQGMCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

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